molecular formula C18H22N4O4S B2711353 N-[3-methyl-4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide CAS No. 2034573-85-6

N-[3-methyl-4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide

Cat. No. B2711353
CAS RN: 2034573-85-6
M. Wt: 390.46
InChI Key: OMSPZHVYWHBSEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-methyl-4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide is a useful research compound. Its molecular formula is C18H22N4O4S and its molecular weight is 390.46. The purity is usually 95%.
BenchChem offers high-quality N-[3-methyl-4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-methyl-4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Vibrational Spectroscopic Analysis

  • A study explored the vibrational signatures of a molecule similar to N-[3-methyl-4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide. This molecule was characterized using Raman and Fourier transform infrared spectroscopy, revealing insights into its geometric equilibrium, inter and intra-molecular hydrogen bonds, and harmonic vibrational wavenumbers (Mary et al., 2022).

Synthesis and Reactivity

  • Another research focused on the synthesis of di-, tri-, and tetrasubstituted pyridines from carboxylic acids related to the compound . This process involved a Michael addition-lactamization followed by sulfide oxidation-elimination (Stark et al., 2014).

Antimicrobial Properties

  • A study conducted on similar compounds incorporating a sulfamoyl moiety examined their potential as antimicrobial agents. The research involved the synthesis of various heterocyclic compounds and evaluated their antibacterial and antifungal activities (Darwish et al., 2014).

Molecular Docking and Antimalarial Activity

  • Research into antimalarial sulfonamides as potential COVID-19 drugs involved computational calculations and molecular docking studies. This study analyzed the interaction of similar compounds with key proteins, providing insights into their potential therapeutic applications (Fahim & Ismael, 2021).

Antitumor Activity

  • The antitumor properties of 6-substituted pyrrolo[2,3-d]pyrimidine compounds, which are structurally related, were investigated. This study focused on the synthesis and evaluation of these compounds, demonstrating their selective membrane transport and inhibition of specific enzymes associated with tumor cells (Wang et al., 2011).

properties

IUPAC Name

N-[3-methyl-4-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-12-10-15(21-14(3)23)4-5-17(12)27(24,25)22-9-7-16(11-22)26-18-6-8-19-13(2)20-18/h4-6,8,10,16H,7,9,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSPZHVYWHBSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)N2CCC(C2)OC3=NC(=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-methyl-4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide

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